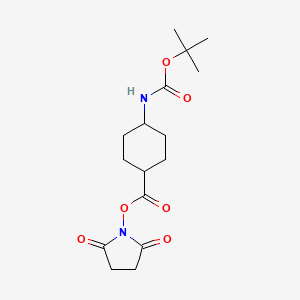

2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Description

2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a synthetic intermediate widely used in peptide coupling and bioconjugation chemistry. Its structure comprises three key moieties:

- A 2,5-dioxopyrrolidin-1-yl (DOP) group, which acts as an activated ester for nucleophilic acyl substitution, facilitating efficient amide bond formation.

- A trans-4-((tert-butoxycarbonyl)amino)cyclohexane backbone, providing stereochemical rigidity and stability due to the trans-configuration of the cyclohexane ring.

- A carboxylate ester linker, enabling conjugation with amines or other nucleophiles.

This compound is particularly valued for its reactivity under mild conditions and its compatibility with Boc (tert-butoxycarbonyl) protection strategies, which are critical in solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula |

C16H24N2O6 |

|---|---|

Molecular Weight |

340.37 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C16H24N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h10-11H,4-9H2,1-3H3,(H,17,22) |

InChI Key |

GILNMFDULVWYHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling with Cyclohexane Derivative: The final step involves coupling the Boc-protected pyrrolidine with a cyclohexane derivative under appropriate reaction conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).

Cyclization: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.

Major Products

Substitution: Various substituted pyrrolidine derivatives.

Deprotection: Free amine derivatives.

Cyclization: Polycyclic compounds with potential biological activity.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc group provides stability and protection during synthetic transformations, which can be selectively removed to reveal reactive sites. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Compound 10a, )

- Key Differences :

- Replaces the DOP group with an ethyl ester, reducing reactivity in amide bond formation.

- Incorporates indole substituents on the pyrrole ring, enhancing π-π stacking interactions but complicating solubility.

- Reactivity : The ethyl ester requires harsher conditions (e.g., DCC/HOBt) for activation compared to the DOP group, which reacts spontaneously with amines .

- Yield : 98% (higher than typical DOP-based esters due to stabilized intermediates) .

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ()

(1R,3S)-3-{[(tert-butoxycarbonyl)amino}cyclohexane-1-carboxylic acid (PBZS1035, )

- Key Differences :

- Lacks the DOP group, making it a carboxylic acid precursor rather than an activated ester.

- cis-stereochemistry at the cyclohexane ring, altering solubility and crystallinity.

- Utility : Used as a building block for chiral auxiliaries in asymmetric synthesis .

Reactivity and Stability Comparison

| Compound | Activation Group | Reactivity (vs. Amines) | Boc Stability | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | DOP | High (RT, no catalysts) | Stable (pH 7) | N/A |

| Compound 10a (Ethyl ester) | Ethyl | Low (requires DCC/HOBt) | Stable (pH 7) | 169–173 |

| PBZS1035 (Carboxylic acid) | None | Inert | Stable (pH 7) | N/A |

| cis-tert-Butyl cyclopenta[c]pyrrole | tert-Butyl | Low | Stable (pH 7) | N/A |

Notes:

- The DOP group’s high reactivity enables rapid conjugation, ideal for time-sensitive bioconjugation .

- Ethyl esters (e.g., Compound 10a) are preferred for stepwise synthesis due to their stability .

Stereochemical and Physicochemical Impact

- trans vs. cis Cyclohexane: The trans configuration in the target compound reduces steric hindrance around the amino group, enhancing accessibility for nucleophilic attack . cis isomers (e.g., PBZS1035) exhibit lower solubility in polar solvents due to increased molecular packing .

Boc Protection :

- All compared compounds retain Boc stability under neutral/basic conditions but cleave rapidly in acidic media (e.g., TFA) .

Biological Activity

2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a compound belonging to the pyrrolidine class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The chemical structure of 2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate includes:

- Pyrrolidine ring : A five-membered ring with nitrogen.

- Cyclohexane ring : A six-membered carbon ring.

- Boc (tert-butoxycarbonyl) group : A protecting group that enhances stability during synthesis.

This compound is often utilized in organic synthesis due to its reactivity and ability to serve as a building block for more complex molecules.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc group provides stability while allowing for selective deprotection under acidic conditions, which can reveal reactive sites for further biological interactions.

Biological Activity

Research indicates that 2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate exhibits several biological activities:

Anticancer Potential

In vitro studies have shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with mitotic processes. For example, compounds similar to this have been reported to inhibit HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells, leading to multipolar spindle formation and subsequent cell death .

Enzyme Interactions

The compound has been employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to effectively bind to various enzymes, potentially modulating their activity .

Synthesis of Pharmaceutical Compounds

Due to its unique functional groups, 2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a valuable precursor in the synthesis of pharmaceutical agents. Its ability to undergo substitution and cyclization reactions makes it versatile for developing new therapeutic agents .

Case Studies

Several studies have explored the biological implications of this compound:

- Inhibition of HSET : A study demonstrated that certain derivatives could inhibit HSET with micromolar potency, leading to increased multipolarity in centrosome-amplified cancer cells. This suggests potential applications in cancer therapy targeting mitotic processes .

- Protein-Ligand Interaction Studies : Research has shown that the compound can effectively bind to specific proteins, influencing their activity and stability. This interaction is crucial for understanding its role in biochemical pathways .

Comparative Analysis

To better understand the uniqueness of 2,5-Dioxopyrrolidin-1-yl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl 4-(Boc-amino)benzoate | Pyrrolidine + Boc group | Anticancer activity via HSET inhibition |

| 2,5-Dioxopyrrolidin-1-yl 3-(Boc-amino)ethoxypropanoate | Similar backbone | Enzyme interaction studies |

| (2R,4S)-5-(Biphenyl-4-yl)-4-(Boc-amino)-2-methylpentanoic acid | Complex structure | Potential anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.